![molecular formula C11H8N2O2 B186158 [3,4'-Bipyridine]-5-carboxylic acid CAS No. 123044-37-1](/img/structure/B186158.png)

[3,4'-Bipyridine]-5-carboxylic acid

Übersicht

Beschreibung

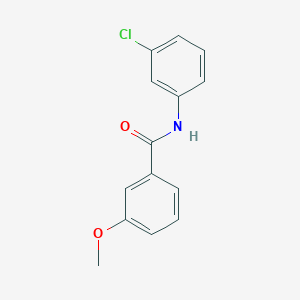

Bipyridine compounds are a class of organic compounds with two pyridine rings. They are often used as ligands in coordination chemistry due to their ability to donate electrons through nitrogen atoms . Carboxylic acids, on the other hand, are organic compounds containing a carboxyl group (-COOH). They are known for their acidic properties .

Synthesis Analysis

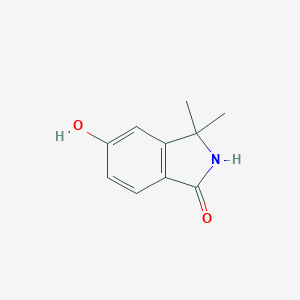

Bipyridine compounds can be synthesized using various methods, including metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling, metal-catalyzed homocoupling reactions like Ullmann and Wurtz coupling, electrochemical methods, and other innovative techniques .Molecular Structure Analysis

The molecular structure of bipyridine compounds is characterized by two pyridine rings. The orientation of these rings can significantly affect the properties of the compound .Physical And Chemical Properties Analysis

Physical properties of bipyridine compounds can include color, density, hardness, and solubility . Their chemical properties often involve their reactivity with other substances, particularly their ability to form complexes with metal ions .Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition and Metabolic Engineering Strategies

Carboxylic acids, including derivatives of bipyridine carboxylic acids, play a significant role in biorenewable chemical production. They serve as precursors for various industrial chemicals and can be produced fermentatively using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. However, their inhibitory effects on microbes at concentrations below the desired yield and titer present challenges. These acids can damage the cell membrane and decrease microbial internal pH, necessitating metabolic engineering strategies to increase microbial tolerance and robustness. This includes modifications to cell membrane properties, utilization of exporters like Pdr12, and ensuring appropriate respiratory function and metabolite production to combat the inhibitory effects of carboxylic acids (Jarboe, Royce, & Liu, 2013).

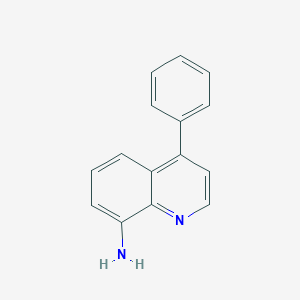

Environmental and Safety Considerations

Bipyridyl herbicides such as paraquat and diquat, which share a structural resemblance to [3,4'-Bipyridine]-5-carboxylic acid, have been identified as highly toxic chemicals that require special control regarding handling, storage, use, and disposal. Their toxicity and potential for misuse in criminal, suicidal, and terrorist activities necessitate strict monitoring by law enforcement agencies. This highlights the importance of safety and environmental considerations in the use and disposal of bipyridine derivatives (Prodanchuk et al., 2021).

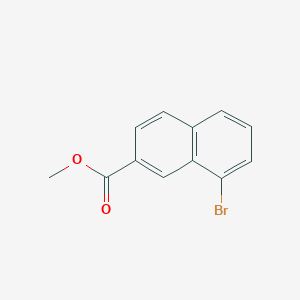

Liquid-Liquid Extraction and Separation Technologies

The development of solvents for liquid-liquid extraction (LLX) of carboxylic acids, including bipyridine carboxylic acids, is crucial for recovering these compounds from diluted aqueous streams. This is particularly relevant in the context of producing organic acids through fermentative routes for bio-based plastics. Research into novel solvents such as ionic liquids, along with traditional solvent systems, aims to enhance the efficiency of LLX processes for carboxylic acids. These advancements in solvent technology and regeneration strategies are vital for the economic and environmental sustainability of carboxylic acid production (Sprakel & Schuur, 2019).

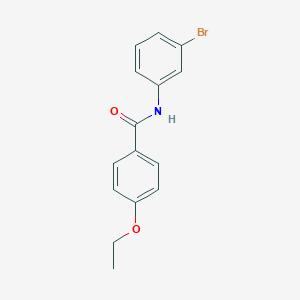

Bioisostere Development for Drug Design

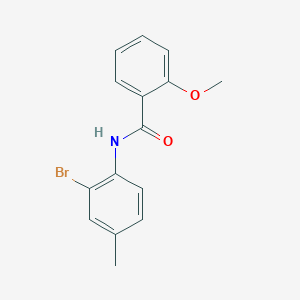

In drug design, the carboxylic acid group, including that found in [3,4'-Bipyridine]-5-carboxylic acid, plays a pivotal role due to its presence in numerous drugs. However, associated toxicity issues necessitate the search for bioisosteres to replace the carboxylate moiety. Recent studies focus on novel carboxylic acid bioisosteres that exhibit improved pharmacological profiles, demonstrating the ongoing innovation required to overcome challenges in medicinal chemistry (Horgan & O’ Sullivan, 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-pyridin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKJIEJDXJCAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567336 | |

| Record name | [3,4'-Bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4'-Bipyridine]-5-carboxylic acid | |

CAS RN |

123044-37-1 | |

| Record name | [3,4'-Bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,4'-bipyridine]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)

![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)

![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)

![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)